
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromoquinoline-7-carboxylate hydrochloride is a compound that can be associated with the broader class of quinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in compounds with antimalarial, antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aniline derivatives and proceeding through various functionalization steps. For instance, the Skraup reaction is a classical method used to synthesize quinoline derivatives, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones . Bromination is a common step in the synthesis of such compounds, which can introduce bromine atoms at specific positions on the quinoline ring, as demonstrated in the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives . The introduction of the bromine atom can be a key step for further functionalization or for the modulation of the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The presence of substituents like bromine can influence the non-planarity of the molecule and affect its tautomeric forms, as seen in the case of 8-hydroxyquinoline derived thiosemicarbazones . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be regioselective depending on the position of the bromine atom on the quinoline ring . The reactivity of these compounds can be exploited to synthesize a wide range of functionalized derivatives, such as alkylamino compounds, which can have significant biological activities . The bromine atom can also serve as a photolabile protecting group, which can be removed upon exposure to light, demonstrating the versatility of brominated quinoline derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and metal-ligand stoichiometry, are influenced by the nature and position of substituents on the quinoline ring . These properties are important for the application of quinoline derivatives in various fields, including materials science and medicinal chemistry. For example, the solubility and fluorescence properties of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The coordination chemistry of quinoline derivatives with metals can lead to the formation of complexes with distinct geometries and enhanced biological activities .
科学的研究の応用
Photolabile Protecting Group : Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is used as a photolabile protecting group for carboxylic acids. It shows greater efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo use, especially due to its increased solubility and low fluorescence. This makes it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Ortho-Alkylation of Carboxamides : In organic chemistry, it plays a role in the direct ortho-alkylation of carboxamides using iron-catalyzed reactions. This process is noted for high yields, regioselectivity, and functional group tolerance, making it an important method in chemical synthesis (Fruchey, Monks, & Cook, 2014).
Spectroscopic Characterization and Thermal Studies : The compound has been involved in spectroscopic characterization and thermal studies of divalent transition metal complexes. These studies are crucial for understanding the interaction and stability of metal complexes with various ligands, which has implications in pharmacology and material science (Patel & Patel, 2017).
Palladium-Catalyzed Arylation and Alkylation : It's used in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology is significant in the development of new pharmaceuticals and complex organic molecules (Shabashov & Daugulis, 2010).
Corrosion Inhibitors : Some derivatives of 8-hydroxyquinoline, closely related to Methyl 8-bromoquinoline-7-carboxylate;hydrochloride, have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings for protecting metal surfaces (Rbaa et al., 2019).
Photoremovable Protecting Group for Physiological Use : The compound is also studied as a photoremovable protecting group, particularly efficient under two-photon excitation. It's explored for regulating the action of biological effectors in cell and tissue culture with light, especially in physiological conditions (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
methyl 8-bromoquinoline-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWMOVXZFAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

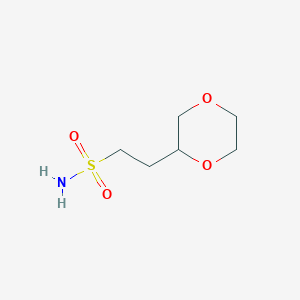
![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
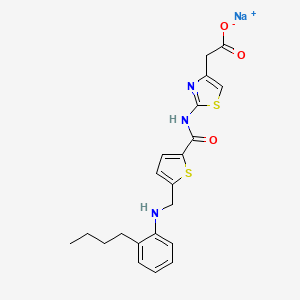

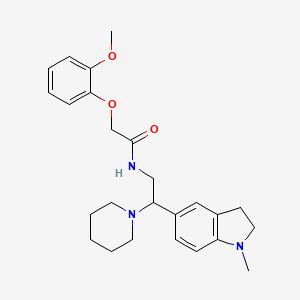
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
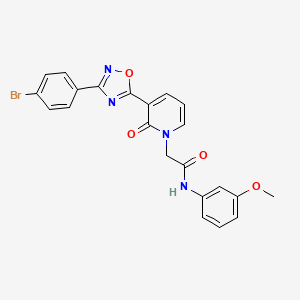
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)
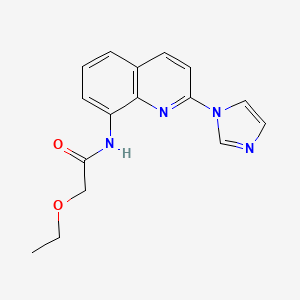
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)